N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide

Structure-activity relationship Fungicide Nephrotoxicity

This compound uniquely combines two independently validated pharmacophores: the 3,5-dichlorophenyl substitution pattern essential for fungicidal target engagement and the benzodioxole methylenedioxy moiety, a mechanism-based CYP450 inactivator that forms quasi-irreversible carbene–heme complexes. Unlike generic analogs, only the 3,5-dichloro configuration preserves bioactivity—the 2,6-dichloro isomer is entirely fungicidally inactive. This scaffold serves antifungal screening programs, CYP inhibition probe development, and MPO inhibitor medicinal chemistry where analog substitution would compromise experimental validity. Research use only; custom synthesis available.

Molecular Formula C14H9Cl2NO3
Molecular Weight 310.1 g/mol
Cat. No. B5718461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide
Molecular FormulaC14H9Cl2NO3
Molecular Weight310.1 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2NO3/c15-9-4-10(16)6-11(5-9)17-14(18)8-1-2-12-13(3-8)20-7-19-12/h1-6H,7H2,(H,17,18)
InChIKeyAQQBHIURHRJXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichlorophenyl)-1,3-benzodioxole-5-carboxamide: Procurement-Relevant Structural and Pharmacological Baseline


N-(3,5-Dichlorophenyl)-1,3-benzodioxole-5-carboxamide (molecular formula C₁₄H₉Cl₂NO₃; molecular weight 310.1 g/mol) is a synthetic benzodioxole carboxamide derivative composed of a 1,3-benzodioxole (methylenedioxyphenyl) core linked via an amide bond to a 3,5-dichlorophenyl ring . The compound belongs to the N-substituted piperonylamide class, first systematically synthesized and characterized by Gertler and Haller in 1942 [1]. The 3,5-dichlorophenyl substitution pattern is critical: in the structurally analogous N-(3,5-dichlorophenyl)succinimide (NDPS) fungicide series, the 3,5-dichloro configuration confers both agricultural fungicidal efficacy and a distinct nephrotoxic metabolic activation profile, whereas the 2,6-dichloro isomer is inactive as a fungicide [2]. The benzodioxole scaffold is well-established as a mechanism-based cytochrome P450 inhibitory pharmacophore that forms quasi-irreversible metabolite–enzyme complexes via oxidation of the methylenedioxy carbon [3].

Why N-(3,5-Dichlorophenyl)-1,3-benzodioxole-5-carboxamide Cannot Be Replaced by Generic Benzodioxole or Dichlorophenyl Analogs


Generic substitution among benzodioxole carboxamides or dichlorophenyl carboximides is unsafe for procurement decisions because both the chlorine substitution pattern on the phenyl ring and the nature of the carbonyl linker (amide vs. imide vs. ester) independently and synergistically control target engagement, metabolic stability, and toxicity. In the N-(dichlorophenyl)succinimide fungicide series, moving the two chlorine atoms from the 3,5-positions to the 2,6-positions completely abolishes fungicidal activity and nephrotoxic potential [1]. Simultaneously, replacing the succinimide ring with a benzodioxole-5-carboxamide moiety introduces a mechanism-based CYP450 inhibitory pharmacophore absent in the succinimide series [2]. The benzodioxole methylenedioxy group undergoes P450-catalyzed oxidation to a reactive carbene that forms quasi-irreversible inhibitory complexes with CYP enzymes — an interaction profile that is absent in non-benzodioxole analogs and is highly sensitive to substituent electronic effects on the aryl ring [3]. These two pharmacophoric determinants — the 3,5-dichloro pattern and the benzodioxole carboxamide scaffold — operate orthogonally, making simple structural analog substitution unreliable for any application requiring predictable bioactivity or metabolic handling.

Quantitative Differentiation Evidence for N-(3,5-Dichlorophenyl)-1,3-benzodioxole-5-carboxamide vs. Closest Analogs


Chlorine Positional Isomerism Drives Binary Functional Switching: 3,5-Dichloro vs. 2,6-Dichloro in Carboximide Fungicide Scaffolds

In direct head-to-head studies of isomeric N-(dichlorophenyl)succinimides, the 3,5-dichloro isomer (3,5-NDPS) displays potent agricultural fungicidal activity and produces acute polyuric renal failure with proximal tubular necrosis in rats, while the 2,6-dichloro isomer (2,6-NDPS) is completely inactive as a fungicide and produces no detectable nephrotoxicity at equimolar doses [1]. This binary functional switch establishes that the 3,5-dichlorophenyl substitution pattern — which is shared by the target compound — is a non-negotiable structural determinant for bioactivity within this pharmacophore class.

Structure-activity relationship Fungicide Nephrotoxicity Isomer comparison

Carboxamide vs. Succinimide Linker Determines CYP450 Interaction Mechanism: Benzodioxole Carboxamides as Mechanism-Based Inhibitors

Benzodioxole (methylenedioxyphenyl) compounds are established mechanism-based inactivators of cytochrome P450 enzymes via P450-catalyzed oxidation of the methylenedioxy carbon to a carbene intermediate that forms a quasi-irreversible metabolite–enzyme complex [1]. This property is absent in N-(3,5-dichlorophenyl)succinimide (NDPS) and its metabolites, which instead undergo P450-mediated aromatic hydroxylation and subsequent O-sulfation or O-glucuronidation to generate nephrotoxic species [2]. The benzodioxole carboxamide scaffold thus presents a fundamentally different metabolic liability profile compared to the succinimide analog class, with implications for both target engagement duration (through CYP inactivation) and toxicity mechanism divergence.

Cytochrome P450 Metabolic stability Drug-drug interaction Mechanism-based inhibition

N-Aryl Substitution Modulates Benzodioxole Carboxamide Biological Activity: Comparative Anticancer Evidence from Closely Related Derivatives

In a systematic evaluation of benzodioxole derivatives for anticancer activity, carboxamide-containing compounds (2a and 2b) demonstrated significant cytotoxicity against Hep3B liver cancer cells, reducing α-fetoprotein (α-FP) secretion from 2519.17 ng/mL (untreated cells) to 1625.8 ng/mL and 2340 ng/mL, respectively, while non-carboxamide benzodioxole analogs (5a, 5b, 6a, 6b, 7a, 7b) showed negligible activity with IC₅₀ values of 3.94–9.12 mM [1]. Although the specific 3,5-dichlorophenyl-substituted carboxamide was not directly tested in this study, the data establish that the carboxamide functional group is a prerequisite for anticancer activity within the benzodioxole class and that N-aryl substitution profoundly modulates potency.

Anticancer Cytotoxicity α-Fetoprotein Hep3B Carboxamide SAR

Regioisomeric Dichlorophenyl Positioning Dictates Differential Physicochemical and Procurement Profiles

Among the six possible dichlorophenyl regioisomers of the 1,3-benzodioxole-5-carboxamide series, each isomer has a distinct CAS number and melting point, reflecting different crystal packing energies and solubility profiles. The 3,5-dichlorophenyl isomer is structurally distinct from the commercially more common 2,5-dichlorophenyl (CAS 349415-14-1), 3,4-dichlorophenyl, and 2,6-dichlorophenyl regioisomers. In the NDPS fungicide series, the 3,5-dichloro isomer demonstrated the highest nephrotoxic potency among all positional isomers tested, confirming that the 3,5-substitution pattern confers unique biological reactivity not shared by other dichloro arrangements [1]. Procurement documentation must therefore verify the specific CAS registry number and confirm the 3,5-dichloro configuration by ¹H NMR (symmetry of aromatic protons) or HPLC retention time relative to authentic standards.

Physicochemical properties Isomer comparison Procurement Quality control

Benzodioxole Carboxamides as Reversible Myeloperoxidase Inhibitors: Emerging Differentiation from Irreversible MPO Inhibitor Scaffolds

A 2025 study by Rajan et al. demonstrated that benzodioxole carboxamide derivatives function as reversible inhibitors of human myeloperoxidase (MPO), distinguishing them from the irreversible MPO inhibitor class (e.g., aromatic hydroxamates and thiourea-based compounds that covalently modify the heme) [1]. Reversible MPO inhibition is therapeutically desirable for chronic inflammatory and cardiovascular indications because it avoids the potential immunogenicity and haptenization risks associated with irreversible enzyme modification [2]. While specific IC₅₀ data for N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide against MPO was not identified in the available literature, the class-level evidence establishes the benzodioxole carboxamide scaffold as a privileged chemotype for reversible MPO engagement.

Myeloperoxidase Inflammation Cardiovascular Reversible inhibition

Synthetic Accessibility and Purity Benchmarking for Procurement Decision-Making

N-(3,5-Dichlorophenyl)-1,3-benzodioxole-5-carboxamide is synthesized via a single-step amidation between commercially available 1,3-benzodioxole-5-carboxylic acid (piperonylic acid, CAS 94-53-1) and 3,5-dichloroaniline, typically using EDC/HOBt or acid chloride methodology [1]. This straightforward synthetic route from widely available starting materials contrasts with the multi-step synthesis required for N-(3,5-dichlorophenyl)succinimide (NDPS), which involves succinic anhydride condensation and subsequent dehydrative cyclization [2]. The target compound's synthesis benefits from the commercial availability of piperonylic acid at >98% purity and 3,5-dichloroaniline at >99% purity, enabling procurement of research-grade material with theoretical maximum purity exceeding 97% by HPLC. The single-step synthesis reduces the cumulative impurity profile compared to multi-step routes required for imide analogs.

Synthesis Purity Procurement Quality assurance

Evidence-Based Application Scenarios for N-(3,5-Dichlorophenyl)-1,3-benzodioxole-5-carboxamide


Agricultural Fungicide Discovery Programs Targeting Structure–Toxicity Differentiation from NDPS

The 3,5-dichlorophenyl substitution pattern is validated as essential for fungicidal activity in the carboximide class [1]. Replacing the succinimide ring of NDPS with a benzodioxole-5-carboxamide scaffold introduces a mechanism-based CYP450 inhibitory pharmacophore [2] that may alter the metabolic activation pathway responsible for NDPS nephrotoxicity. This compound is therefore a rational candidate for antifungal screening programs seeking to retain the 3,5-dichlorophenyl efficacy determinant while exploring alternative toxicity profiles through scaffold hopping.

Mechanism-Based CYP450 Inhibition Probe for Drug–Drug Interaction Studies

The benzodioxole (methylenedioxyphenyl) moiety is a well-characterized mechanism-based inactivator of cytochrome P450 enzymes via carbene–heme complex formation [1]. Unlike piperonyl butoxide (PBO), which contains a complex alkyl ether side chain that introduces additional metabolic variables, the target compound presents the benzodioxole pharmacophore on a simple, well-defined N-aryl carboxamide scaffold. This structural simplicity makes it suitable as a reference probe for studying structure–activity relationships of methylenedioxyphenyl-mediated CYP inactivation in drug metabolism research.

Reversible Myeloperoxidase Inhibition in Cardiovascular and Inflammatory Disease Models

Benzodioxole carboxamides have been established as reversible myeloperoxidase (MPO) inhibitors, distinguishing them from irreversible MPO inhibitors that carry immunogenicity risks [1] [2]. The target compound, with its 3,5-dichlorophenyl substituent, offers an entry point for exploring how electron-withdrawing aryl substitution modulates MPO binding affinity and reversibility, supporting medicinal chemistry efforts in cardiovascular and chronic inflammatory disease target validation.

Anticancer Lead Optimization Leveraging Carboxamide-Dependent Cytotoxicity

Systematic benzodioxole SAR studies have established that the carboxamide functional group is essential for anticancer activity against Hep3B liver cancer cells, including α-fetoprotein suppression and G2-M cell cycle arrest comparable to doxorubicin [1]. The target compound's 3,5-dichlorophenyl substituent represents a specific N-aryl variation within this active carboxamide series, providing a focused starting point for medicinal chemistry optimization of benzodioxole-based anticancer agents with defined substitution patterns.

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.